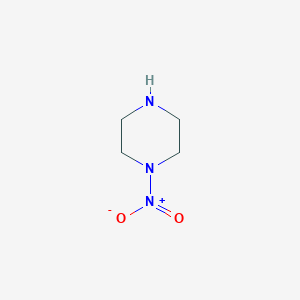

1-Nitropiperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243817. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-nitropiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c8-7(9)6-3-1-5-2-4-6/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZVXSFTGQDAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40311546 | |

| Record name | 1-nitropiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42499-41-2 | |

| Record name | NSC243817 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-nitropiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Nitropiperazine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropiperazine (CAS No: 42499-41-2) is a heterocyclic compound featuring a piperazine ring substituted with a nitro group. This functionalization imparts unique chemical properties, positioning it as a valuable intermediate in organic synthesis. While structurally related to the more extensively studied 1-nitrosopiperazine, this compound possesses distinct reactivity and a different toxicological profile. Its utility lies primarily in its role as a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The piperazine moiety itself is a common scaffold in many approved drugs, valued for its ability to modulate physicochemical properties such as solubility and basicity, which in turn can optimize pharmacokinetic profiles. This guide provides a comprehensive overview of the core technical aspects of this compound, including its chemical and physical properties, synthesis, reactivity, applications, and safety considerations.

Core Properties of this compound

| Property | Value | Source |

| CAS Number | 42499-41-2 | PubChem[1] |

| Molecular Formula | C₄H₉N₃O₂ | PubChem[1] |

| Molecular Weight | 131.13 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | N-Nitropiperazine, NSC 243817 | PubChem[1] |

| Computed XLogP3 | 0 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Computed Rotatable Bond Count | 0 | PubChem[1] |

Synthesis of this compound: The N-Nitration Pathway

The primary route for the synthesis of this compound is through the direct N-nitration of piperazine. This electrophilic substitution reaction involves the introduction of a nitro group (-NO₂) onto one of the nitrogen atoms of the piperazine ring. The choice of nitrating agent and reaction conditions is crucial to ensure selective mono-nitration and to minimize the formation of byproducts such as 1,4-dinitropiperazine.

A general and effective method for N-nitration of secondary amines involves the use of a nitrating agent such as nitric acid, often in the presence of a catalyst or a dehydrating agent. While a specific, detailed protocol for the synthesis of this compound is not extensively published, a representative procedure can be adapted from established methods for the N-nitration of secondary amines.

Representative Experimental Protocol for N-Nitration of Piperazine

Disclaimer: This protocol is a representative example based on general chemical principles and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

-

Piperazine

-

Concentrated Nitric Acid (e.g., 70%)

-

A suitable solvent (e.g., acetonitrile)

-

Deionized water

-

Ice bath

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolution: Dissolve piperazine in the chosen solvent in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath to control the exothermic nature of the nitration reaction.

-

Addition of Nitrating Agent: Slowly add concentrated nitric acid dropwise to the cooled piperazine solution while maintaining vigorous stirring. The temperature should be carefully monitored and kept at or below 0°C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction to stir at 0°C for a specified period to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into ice-cold water to precipitate the product and to quench any unreacted nitric acid.

-

Isolation: Collect the precipitated this compound by filtration.

-

Washing and Drying: Wash the collected solid with cold water to remove any residual acid and impurities. Dry the product under vacuum to obtain the final this compound.

Causality Behind Experimental Choices:

-

Low Temperature: The nitration of amines is a highly exothermic process. Maintaining a low temperature (0°C) is critical to prevent uncontrolled reactions, minimize the formation of undesired byproducts, and ensure the stability of the nitro product.

-

Slow Addition: The dropwise addition of the nitrating agent allows for better control of the reaction temperature and prevents localized overheating, which could lead to degradation of the starting material or product.

-

Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving the starting material. Acetonitrile is often a suitable choice for nitration reactions.

-

Quenching in Ice Water: This step serves to precipitate the less soluble product from the aqueous medium and to safely neutralize the strong acid.

Synthesis Workflow Diagram

Caption: A schematic workflow for the synthesis of this compound.

Applications in Drug Development and Research

The primary value of this compound in the pharmaceutical industry lies in its role as a versatile chemical intermediate. The nitro group is a highly useful functional group in organic synthesis due to its ability to be transformed into a variety of other functionalities, such as amines, which are prevalent in bioactive molecules.

-

Building Block for Novel Compounds: The free secondary amine on the this compound ring provides a reactive site for further functionalization. This allows for the synthesis of diverse libraries of piperazine derivatives that can be screened for various biological activities.

-

Precursor to Amino-piperazines: The nitro group can be readily reduced to an amino group, yielding 1-aminopiperazine derivatives. These amino-piperazines are key synthons for the introduction of the piperazine moiety into larger drug molecules.

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by the chemistry of the nitro group and the secondary amine.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation is a cornerstone of its utility in synthesis.

-

N-Alkylation/N-Arylation: The secondary amine is nucleophilic and can undergo reactions such as alkylation, arylation, and acylation to introduce a wide range of substituents at the 4-position of the piperazine ring.

Safety and Toxicological Profile

The safety and toxicological data specifically for this compound are not as extensively documented as for its nitroso analogue. However, based on available information and general principles of chemical safety, the following points should be considered:

GHS Hazard Classification

A safety data sheet for this compound provides the following GHS hazard classifications:

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

Handling and Storage

-

Personal Protective Equipment (PPE): Due to its potential for skin and eye irritation, appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Toxicological Insights

One study has indicated that this compound was not mutagenic in a specific assay. In contrast, the related compound 1-nitrosopiperazine is a known carcinogen. This highlights the critical difference in the toxicological profiles of nitro and nitroso compounds. While piperazine itself is considered to have low acute toxicity, its potential to form nitrosamines in vivo has been a subject of regulatory scrutiny.[2] The hepatotoxicity of some piperazine-derived designer drugs has been observed in in-vitro studies, generally involving the formation of reactive oxygen species and mitochondrial impairment.[3] However, specific in-depth toxicological studies on this compound are limited in the publicly available literature.

Analytical Methods

The analysis of this compound and its derivatives is crucial for quality control during synthesis and for its detection in various matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary analytical techniques employed.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the analysis of non-volatile compounds like this compound. It is particularly useful for the detection and quantification of trace amounts of piperazine-containing compounds in complex mixtures.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound, especially if derivatized to increase its volatility.

Conclusion

This compound is a key chemical intermediate with significant potential in organic synthesis, particularly in the design and development of new pharmaceutical agents. Its value stems from the versatile reactivity of the piperazine scaffold and the transformable nature of the nitro group. While its toxicological profile appears to be more favorable than that of its nitroso counterpart, a comprehensive understanding of its long-term effects requires further investigation. The synthesis of this compound via N-nitration of piperazine is a well-established chemical transformation that can be performed with careful control of reaction conditions. As the demand for novel therapeutics continues to grow, the utility of versatile building blocks like this compound is expected to increase, making a thorough understanding of its properties and chemistry essential for researchers in the field.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE). Opinion on the results of the Risk Assessment of: PIPERAZINE. European Commission. [Link]

-

Angene Chemical. This compound Safety Data Sheet. [Link]

-

ResearchGate. Kinetics of N-Nitrosopiperazine Formation from Nitrite and Piperazine in CO2 Capture. [Link]

-

PubMed. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

- Google P

- Google Patents.

-

National Institutes of Health. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]

-

ResearchGate. Is there any synthesis method available for the preparation of 1-Amino Piperazine? [Link]

-

ResearchGate. Nitration, Methods and Mechanisms. [Link]

-

PubMed. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. [Link]

Sources

Spectroscopic Data of 1-Nitropiperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Nitropiperazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the piperazine scaffold in numerous therapeutic agents. A thorough understanding of its molecular structure and properties is paramount for its application and for the development of new chemical entities. Spectroscopic analysis provides the foundational data for structural elucidation and quality control. This technical guide offers a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, presented from the perspective of a Senior Application Scientist. The aim is to not only provide the spectral data but also to offer insights into the interpretation of this data, thereby empowering researchers in their scientific endeavors.

Molecular Identity and Physicochemical Properties

Before delving into the spectroscopic data, it is essential to establish the fundamental properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₄H₉N₃O₂ | PubChem[1] |

| Molecular Weight | 131.13 g/mol | PubChem[1] |

| CAS Number | 42499-41-2 | PubChem[1] |

The presence of a nitro group attached to one of the nitrogen atoms of the piperazine ring significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by two distinct signals corresponding to the two sets of methylene protons in the piperazine ring. The chemical environment of these protons is rendered inequivalent by the presence of the electron-withdrawing nitro group on one nitrogen and the secondary amine on the other.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| ~3.83 | Multiplet | 4H | -CH₂-N(NO₂) | CDCl₃ |

| ~3.00 | Multiplet | 4H | -CH₂-NH | CDCl₃ |

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the spectrometer's field strength.

Interpretation and Causality:

The downfield shift of the protons at approximately 3.83 ppm is a direct consequence of the deshielding effect of the adjacent electron-withdrawing nitro group (-NO₂). This group reduces the electron density around the neighboring protons, causing them to resonate at a lower field. Conversely, the protons on the carbon atoms adjacent to the secondary amine (-NH) at approximately 3.00 ppm are in a more electron-rich environment and thus appear at a relatively upfield position. The multiplicity of the signals, typically observed as multiplets, arises from the spin-spin coupling between the protons on adjacent carbon atoms within the piperazine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show two signals corresponding to the two distinct carbon environments in the piperazine ring.

Predicted ¹³C NMR Spectral Data:

Due to the scarcity of publicly available experimental ¹³C NMR data for this compound, the following are predicted chemical shifts based on computational models and analysis of similar structures.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~50-55 | -CH₂-N(NO₂) |

| ~45-50 | -CH₂-NH |

Rationale for Predicted Shifts:

Similar to the ¹H NMR spectrum, the carbon atoms adjacent to the nitro group are expected to be deshielded and resonate at a lower field compared to the carbons adjacent to the secondary amine. The electron-withdrawing nature of the nitro group pulls electron density away from the attached carbon, leading to a downfield shift.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the N-NO₂ and N-H functional groups.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium, Sharp | N-H stretch (secondary amine) |

| ~2850-2960 | Medium | C-H stretch (aliphatic) |

| ~1500-1550 | Strong | Asymmetric N-O stretch (nitro group) |

| ~1300-1350 | Strong | Symmetric N-O stretch (nitro group) |

| ~1100 | Medium | C-N stretch |

Expert Interpretation:

The most prominent and diagnostic peaks in the IR spectrum of this compound are the strong absorptions corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds are typically very intense and are a clear indicator of the presence of the -NO₂ functionality. The N-H stretching vibration of the secondary amine is also a key feature, appearing as a sharp peak in the region of 3300-3400 cm⁻¹. The presence of aliphatic C-H stretching bands confirms the hydrocarbon backbone of the piperazine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Expected Mass Spectrum of this compound:

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 131, corresponding to the molecular weight of this compound.

-

Key Fragmentation Pathways: The fragmentation of this compound is likely to proceed through several key pathways, driven by the cleavage of the bonds adjacent to the nitrogen atoms and the loss of the nitro group.

-

Loss of the Nitro Group: A prominent fragmentation pathway would involve the loss of the nitro group (NO₂•, mass = 46), leading to a fragment ion at m/z = 85. This [M-46]⁺ ion would be a stable piperazinyl cation.

-

Ring Cleavage: The piperazine ring can undergo fragmentation, leading to smaller fragment ions. Common losses include the successive loss of ethylene (C₂H₄, mass = 28) or ethylenimine (C₂H₅N, mass = 43) fragments.

-

Visualizing the Fragmentation Pathway:

Caption: General workflow for the spectroscopic characterization of this compound.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Tune and shim the instrument according to standard procedures.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.

Mass Spectrometry

-

Sample Introduction (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the solution into a gas chromatograph coupled to a mass spectrometer. The GC will separate the compound from any impurities before it enters the ion source.

-

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and the major fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive fingerprint of this compound. The characteristic signals in the NMR, IR, and MS spectra are directly correlated with the specific structural features of the molecule. For researchers in drug discovery and development, a thorough understanding of this data is not merely academic; it is a critical component of compound verification, quality control, and the rational design of new piperazine-based therapeutic agents. By following the outlined experimental protocols and interpretive guidelines, scientists can confidently characterize this compound and utilize this knowledge to advance their research objectives.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21845, N-Nitrosopiperazine. Retrieved January 26, 2026 from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 316283, this compound. Retrieved January 26, 2026 from [Link].

Sources

A Comprehensive Guide to the Theoretical Conformational Analysis of 1-Nitropiperazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a framework for the theoretical investigation of the conformational landscape of 1-nitropiperazine. As a senior application scientist, this document synthesizes established computational chemistry principles with practical insights, offering a robust methodology for researchers in medicinal chemistry and drug design. The conformational flexibility of piperazine and its derivatives is a critical determinant of their biological activity, and understanding the influence of substituents like the nitro group is paramount for rational drug design.[1]

The Significance of Conformational Analysis in Piperazine-Based Drug Design

The piperazine scaffold is a ubiquitous fragment in drug discovery, present in a wide array of therapeutic agents, including antidepressants, antipsychotics, and anxiolytics.[2] The three-dimensional arrangement of the piperazine ring and its substituents dictates how a molecule interacts with its biological target. Subtle changes in conformation can lead to significant differences in binding affinity and efficacy. Therefore, a thorough understanding of the conformational preferences of substituted piperazines, such as this compound, is essential for predicting their pharmacological profiles.

The piperazine ring, analogous to cyclohexane, primarily adopts a low-energy chair conformation.[3][4] However, it can also exist in higher-energy boat and twisted-boat forms. The energy barriers between these conformations and the relative stability of different chair forms (with substituents in axial or equatorial positions) are key parameters in conformational analysis.[5][6]

Theoretical Approaches to Conformational Analysis

The study of molecular conformations relies heavily on computational chemistry methods. These techniques allow for the calculation of molecular geometries, energies, and other properties, providing insights that can be difficult to obtain experimentally.

The Workhorse of Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the method of choice for a wide range of chemical applications due to its excellent balance of accuracy and computational cost.[3] DFT methods are used to optimize molecular structures, calculate spectroscopic parameters, and analyze chemical reactivity.[7][8] For piperazine-based ligands, modern DFT functionals, particularly the M06-2X functional with a cc-pVDZ basis set, have been shown to provide a high degree of accuracy (mean absolute error < 0.5 kcal/mol) when benchmarked against high-level DLPNO-CCSD(T) reference energies.[2][9]

A Note on Higher-Level Methods

For benchmarking purposes and to obtain highly accurate reference energies, more computationally expensive ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are often employed.[2][3][9] The Domain-based Local Pair Natural Orbital CCSD(T) (DLPNO-CCSD(T)) method, combined with a Complete Basis Set (CBS) extrapolation, offers a "gold standard" for conformational energy calculations.[3][9]

Conformational Landscape of this compound: A Theoretical Investigation

This section outlines a detailed protocol for the theoretical conformational analysis of this compound.

Identifying Key Conformers

The first step in a conformational analysis is to identify all possible low-energy conformers. For this compound, the primary conformers of interest are the chair forms with the nitro group in the equatorial and axial positions. Additionally, boat and twist-boat conformations should be considered as potential transition states or higher-energy minima.

A systematic conformational search can be performed using molecular mechanics force fields followed by geometry optimization with a reliable DFT method.

Step-by-Step Computational Protocol

-

Initial Structure Generation: Generate 3D coordinates for the chair-equatorial, chair-axial, and boat conformers of this compound.

-

Geometry Optimization: Perform full geometry optimization for each conformer using the M06-2X functional with the cc-pVDZ basis set. This level of theory is recommended for its accuracy with piperazine derivatives.[2][9]

-

Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Single-Point Energy Refinement (Optional but Recommended): To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., aug-cc-pVTZ) or a higher level of theory like DLPNO-CCSD(T).[3][10]

-

Analysis of Results: Analyze the optimized geometries, including bond lengths, bond angles, and dihedral angles, to characterize the different conformers. Calculate the relative energies of the conformers, including ZPVE corrections, to determine their relative populations at a given temperature.

Expected Outcomes and Interpretation

Based on extensive studies of substituted cyclohexanes and other piperazine derivatives, it is anticipated that the chair conformation with the nitro group in the equatorial position will be the most stable conformer of this compound.[3][11] This preference is due to the minimization of steric hindrance, specifically 1,3-diaxial interactions, that would occur if the bulky nitro group were in the axial position.[11]

The boat conformation is expected to be significantly higher in energy due to unfavorable steric interactions between the "flagpole" hydrogens (or in this case, one flagpole hydrogen and the nitro group) and eclipsing strain along the sides of the "boat".[12] The twist-boat conformation is generally more stable than the pure boat form as it relieves some of this strain.[5][12]

The energy difference between the chair-equatorial and chair-axial conformers provides the A-value for the nitro group in this system, which is a quantitative measure of its steric demand.

Visualizing the Conformational Landscape

Visual representations are crucial for understanding the complex relationships between different conformers.

Conformational Equilibrium of this compound

The following diagram illustrates the expected conformational equilibrium for this compound, highlighting the interconversion between the two chair forms via a higher-energy twist-boat intermediate.

Caption: A simplified energy landscape for this compound chair-flipping.

Workflow for Computational Analysis

The following diagram outlines the workflow for the theoretical conformational analysis of this compound.

Caption: Workflow for theoretical conformational analysis.

Quantitative Data Summary

The following table presents hypothetical but realistic relative energies for the conformers of this compound, based on the principles discussed. These values would be the target of the computational protocol described above.

| Conformer | Relative Energy (kcal/mol) | Note |

| Chair (Equatorial-NO2) | 0.00 | Global Minimum |

| Chair (Axial-NO2) | 2.0 - 4.0 | Higher energy due to 1,3-diaxial strain |

| Twist-Boat | 5.0 - 7.0 | Likely an intermediate in chair-flipping |

| Boat | > 8.0 | High energy due to flagpole and eclipsing strain |

Note: These are estimated values. Actual values must be determined through rigorous quantum chemical calculations.

Conclusion

The theoretical study of this compound's conformation is a critical exercise for any drug development program involving this scaffold. By employing modern DFT methods, researchers can gain a detailed understanding of the molecule's conformational preferences and the energetic barriers to conformational change. This knowledge is invaluable for interpreting structure-activity relationships, designing new analogues with improved pharmacological properties, and ultimately, accelerating the drug discovery process. The methodologies and principles outlined in this guide provide a robust framework for conducting such theoretical investigations with scientific integrity and a high degree of confidence in the results.

References

-

Observed and modelled 1-nitrosopiperazine photolysis under natural... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

Rincón, D. A., Zaorska, E., & Malinska, M. (2026). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221–2234. [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Rincón, D. A., Zaorska, E., & Malinska, M. (2026). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221–2234. [Link]

-

4.5: Conformations of Cyclohexane. (2022, September 24). Chemistry LibreTexts. [Link]

-

DFT and Molecular Docking Study of the Effect of a Green Solvent (water and DMSO) on the Structure, MEP, and FMOs of the 1-Ethylpiperazine-1,4-diium bis(hydrogenoxalate) Compound | Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

The Cyclohexane Chair Flip - Energy Diagram. (2014, June 6). Master Organic Chemistry. [Link]

-

The analysis and source of 1-diphenylmethyl-4-nitrosopiperazine in 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine: a case history. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

(PDF) Managing n-nitrosopiperazine and dinitrosopiperazine. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Design, Synthesis, Docking Studies and Molecular Dynamics Simulation of New 1,3,5-Triazine Derivatives as Anticancer Agents Selectively Targeting Pancreatic Adenocarcinoma (Capan-1). (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Cyclohexane conformation. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Conformers of Piperazine on air-water interface studied by VSFG spectroscopy. (n.d.). Indian Academy of Sciences. Retrieved January 27, 2026, from [Link]

-

Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Retrieved January 27, 2026, from [Link]

-

Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. (n.d.). Journal of King Saud University - Science. Retrieved January 27, 2026, from [Link]

-

Synthesis, antiproliferative activity, ADMET, molecular docking, molecular dynamics simulation, and DFT study for coumarin-based 1,5-benzothiazepines. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 27, 2026, from [Link]

-

DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

4.6 Cycloalkanes and Cyclohexane Chair Conformations | Organic Chemistry. (2020, October 1). YouTube. [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands | ACS Omega. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

-

Molecular polarisability. The conformation of NN′-dinitropiperazine and other cyclic nitroamines in dioxan solution. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved January 27, 2026, from [Link]

-

Spectroscopic (FT-IR, FT-Raman, UV, NMR, NLO) investigation, molecular docking and molecular simulation dynamics on 1-Methyl-3-Phenylpiperazine. (n.d.). OUCI. Retrieved January 27, 2026, from [Link]

-

QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. (2021, December 8). CUNY Academic Works. [Link]

-

Conformation of cyclohexane. (n.d.). BYJU'S. Retrieved January 27, 2026, from [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). RSC Publishing. [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). NIH. Retrieved January 27, 2026, from [Link]

-

Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. (2024, July 17). PubMed Central. [Link]

Sources

- 1. Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative - Journal of King Saud University - Science [jksus.org]

- 9. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

1-Nitropiperazine: A Versatile Building Block for Modern Organic Synthesis

Introduction: Unlocking Synthetic Potential

1-Nitropiperazine has emerged as a valuable and versatile building block in contemporary organic synthesis, particularly in the realm of drug discovery and development. Its unique structural features—a secondary amine ripe for functionalization and a readily transformable nitro group—provide chemists with a powerful tool for accessing a diverse array of molecular architectures. The piperazine moiety is a common scaffold in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1][2] The presence of the nitro group further enhances the synthetic utility of this heterocycle, serving as a precursor to the crucial amino functionality or as an electron-withdrawing group to modulate reactivity. This application note provides an in-depth exploration of this compound's reactivity and offers detailed protocols for its application in key synthetic transformations.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.

| Property | Value | Source |

| Molecular Formula | C4H9N3O2 | PubChem[3] |

| Molecular Weight | 131.13 g/mol | PubChem[3] |

| Appearance | Slightly yellow powder | Biosynth[4] |

| CAS Number | 42499-41-2 | PubChem[3] |

Safety Precautions: this compound and its derivatives, particularly N-nitroso compounds, should be handled with care as they are considered potentially hazardous.[5][6][7][8][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[4][5][9][10]

Core Synthetic Applications of this compound

The synthetic utility of this compound is primarily centered around two key transformations: functionalization of the secondary amine and reduction of the nitro group.

N-Arylation: Accessing 1-Aryl-4-nitropiperazines

The formation of a carbon-nitrogen bond between an aryl group and the piperazine nitrogen is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction widely employed for this purpose.[1] This reaction allows for the synthesis of a vast library of 1-aryl-4-nitropiperazines, which are precursors to a multitude of biologically active compounds.[1][11][12][13]

Protocol: Palladium-Catalyzed N-Arylation of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Phosphine ligand (e.g., XPhos, SPhos)

-

Base (e.g., NaOtBu, K3PO4)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.1-1.2 equivalents relative to the catalyst).

-

Add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (1.5-2.0 eq).

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at the appropriate temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.

-

Ligand Selection: The choice of phosphine ligand is crucial for reaction efficiency and depends on the nature of the aryl halide and the amine. Bulky, electron-rich ligands often promote the desired reductive elimination step.[1]

-

Base: The base is necessary to deprotonate the amine and facilitate the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

N-Alkylation: Synthesis of 1-Alkyl-4-nitropiperazines

The introduction of alkyl groups at the N4 position of this compound is another important transformation, often achieved through nucleophilic substitution or reductive amination.[14][15][16] These alkylated derivatives serve as intermediates in the synthesis of various pharmaceutical agents.

Protocol: N-Alkylation via Nucleophilic Substitution

Materials:

-

This compound

-

Alkyl halide (e.g., alkyl bromide or iodide)

-

Base (e.g., K2CO3, Et3N)

-

Solvent (e.g., acetonitrile, DMF)

Procedure:

-

Dissolve this compound (1.0 eq) and the base (1.5-2.0 eq) in the chosen solvent.

-

Add the alkyl halide (1.0-1.2 eq) dropwise to the mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

-

Once the reaction is complete, filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography if necessary.

Self-Validating System: The progress of the reaction can be easily monitored by the disappearance of the starting materials and the appearance of a new, less polar spot on the TLC plate. The final product can be characterized by NMR and mass spectrometry to confirm its structure.

Reduction of the Nitro Group: Gateway to 1-Aminopiperazines

The reduction of the nitro group to a primary amine is a pivotal step, transforming the electron-withdrawing nitro group into a versatile amino group.[17][18][19] This opens up a plethora of subsequent chemical modifications, including amide bond formation, sulfonylation, and further alkylation or arylation. Catalytic hydrogenation is a common and efficient method for this transformation.[18][20]

Protocol: Catalytic Hydrogenation of a 1-Substituted-4-nitropiperazine

Materials:

-

1-Substituted-4-nitropiperazine (e.g., 1-aryl- or 1-alkyl-4-nitropiperazine)

-

Palladium on carbon (Pd/C, 5-10 wt%)

-

Hydrogen source (e.g., H2 gas, ammonium formate)

-

Solvent (e.g., methanol, ethanol, ethyl acetate)

Procedure (using H2 gas):

-

Dissolve the 1-substituted-4-nitropiperazine in the chosen solvent in a hydrogenation vessel.

-

Carefully add the Pd/C catalyst.

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the 1-substituted-4-aminopiperazine.

Expertise & Experience: The choice of hydrogen source can be adapted based on available equipment. Transfer hydrogenation using ammonium formate is a convenient alternative to using a hydrogen gas cylinder.[17] The reaction is typically clean, and the product often requires minimal purification.

Applications in Multicomponent Reactions

The resulting 1-substituted-4-aminopiperazines are excellent candidates for multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to generate complex products.[21] For instance, the primary amino group can participate in Ugi or Passerini reactions, allowing for the rapid assembly of diverse compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound stands as a testament to the power of a well-designed building block in organic synthesis. Its predictable reactivity and the ease with which its functional groups can be manipulated make it an indispensable tool for chemists in academia and industry. The protocols outlined in this application note provide a solid foundation for harnessing the synthetic potential of this compound to construct novel and complex molecules with potential applications in medicine and materials science.

References

-

Majeed, N. S. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine? ResearchGate. [Link]

- RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine.

-

This compound. PubChem. [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

-

Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. ResearchGate. [Link]

-

Mishra, V., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15. [Link]

-

A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

- N-nitrosopiperazine.

-

Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

-

Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. PMC. [Link]

-

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. [Link]

-

Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. [Link]

- DE1092019B - Process for the N-monoalkylation of piperazine.

-

Catalytic Reduction of 2-nitroaniline: A Review. PubMed. [Link]

-

N-Nitrosopiperazine. PubChem. [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

-

Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. Biointerface Research in Applied Chemistry. [Link]

-

Safety data sheet. CPAChem. [Link]

-

MATERIAL SAFETY DATA SHEETS N-NITROSO PIPERAZINE MONOMER (NPIPZ). Cleanchem Laboratories. [Link]

-

Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo. [Link]

-

Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC. [Link]

-

Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism. Catalysis Science & Technology. [Link]

-

Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. ResearchGate. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C4H9N3O2 | CID 316283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. 1-nitrosopiperazine - Safety Data Sheet [chemicalbook.com]

- 6. CAS 5632-47-3: 1-nitrosopiperazine | CymitQuimica [cymitquimica.com]

- 7. N-Nitrosopiperazine | C4H9N3O | CID 21845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fr.cpachem.com [fr.cpachem.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 17. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mt.com [mt.com]

- 21. mdpi.com [mdpi.com]

Application Note: Enhancing Chromatographic Analysis of 1-Nitropiperazine Through Derivatization

Abstract

1-Nitropiperazine is a piperazine-derived N-nitrosamine, a class of compounds recognized as potent genotoxic impurities and probable human carcinogens.[1][2] Its presence in active pharmaceutical ingredients (APIs), synthetic intermediates, and finished drug products is a significant safety concern, necessitating highly sensitive and robust analytical methods for its detection and quantification at trace levels.[2] However, the inherent physicochemical properties of this compound—namely its high polarity, low volatility, and lack of a strong native chromophore—present considerable challenges for direct analysis by standard chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3][4] This application note provides a detailed guide for researchers and drug development professionals on the use of chemical derivatization to overcome these analytical hurdles. We present the scientific rationale, reaction mechanisms, and step-by-step protocols for three field-proven derivatization strategies, enabling enhanced sensitivity, improved chromatographic performance, and confident structural confirmation for this compound.

Part 1: The Scientific Imperative for Derivatization

The reliable quantification of this compound is mandated by global regulatory bodies, which have established stringent acceptable intake limits, as low as 26.5 ng/day, due to its carcinogenic potential.[2] Achieving the required limits of detection (LOD) and quantification (LOQ) is often impracticable without chemical modification of the analyte.

The core objectives of derivatizing this compound are:

-

To Increase Volatility and Thermal Stability for GC Analysis: this compound is a semi-volatile compound. Direct injection onto a GC system often results in poor peak shape (tailing) due to interactions with the stationary phase and potential thermal degradation in the high-temperature injector port.[5] Derivatization masks the polar N-H functional group of the piperazine ring, significantly increasing the molecule's volatility and stability.[6]

-

To Enhance Detectability for HPLC Analysis: The molecule lacks a suitable chromophore for sensitive UV-Vis detection or a native fluorophore for fluorescence detection. Pre- or post-column derivatization introduces a chemical tag that imparts strong UV absorbance or fluorescence, dramatically lowering detection limits.[4][7]

-

To Improve Mass Spectrometric Identification (GC-MS & LC-MS): Derivatization creates a new molecule with a higher molecular weight and a more predictable fragmentation pattern upon ionization. This can shift the analyte's mass out of a region of high background noise and provide characteristic fragment ions that serve as a robust confirmation of its identity.[6]

Part 2: Core Derivatization Strategies and Mechanisms

The choice of derivatization strategy is dictated by the available analytical instrumentation and the specific requirements of the assay (e.g., screening vs. confirmatory analysis). We will detail three robust approaches.

Strategy A: Acylation with Trifluoroacetic Anhydride (TFAA) for GC-MS

Acylation is a highly effective method for derivatizing primary and secondary amines. Trifluoroacetic anhydride (TFAA) is a powerful acylating agent that quantitatively converts the secondary amine in this compound into a stable, volatile, and highly electron-capturing trifluoroacetamide derivative.[8][9]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the secondary nitrogen of this compound attacks one of the electrophilic carbonyl carbons of TFAA. This forms a tetrahedral intermediate which then collapses, eliminating a trifluoroacetate anion and yielding the N-trifluoroacetylated product. The reaction is often facilitated by a tertiary amine base which acts as a catalyst and scavenges the trifluoroacetic acid byproduct.[8]

Sources

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 2. N-Nitroso Piperazine Monomer | Manasa Life Sciences [manasalifesciences.com]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. jocpr.com [jocpr.com]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. qascf.com [qascf.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. gcms.cz [gcms.cz]

The Strategic Role of N-Nitroso and N-Amino Piperazines in Modern Pharmaceutical Synthesis

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of blockbuster drugs spanning therapeutic areas from oncology to central nervous system disorders.[1][2] Its unique physicochemical properties—imparting aqueous solubility, modulating lipophilicity, and acting as a versatile linker between pharmacophoric groups—make it an invaluable building block for drug discovery and development professionals.

This technical guide delves into a critical synthetic strategy for incorporating the piperazine moiety: the use of 1-nitrosopiperazine as a stable, selectively reactive precursor to the versatile intermediate, 1-aminopiperazine. While the term "1-nitropiperazine" is sometimes used, the predominant and industrially relevant pathway involves the N-nitrosation of piperazine, followed by reduction. This two-step process provides a robust route to 1-aminopiperazine, a synthon poised for diverse functionalization in the construction of complex active pharmaceutical ingredients (APIs). We will explore the causality behind the choice of this pathway, provide detailed, field-proven protocols, and illustrate its application in the synthesis of notable pharmaceuticals.

The Gateway Intermediate: Synthesis of 1-Aminopiperazine

The transformation of the simple, symmetric piperazine molecule into a precisely functionalized building block is paramount. The N-nitrosation/reduction sequence is a classic and effective method to differentiate the two nitrogen atoms, paving the way for sequential and controlled modifications.

Part A: Controlled N-Nitrosation of Piperazine

The initial step involves the reaction of piperazine with a nitrosating agent, typically generated in situ from sodium nitrite under acidic conditions, to yield 1-nitrosopiperazine.[3][4] This reaction selectively functionalizes one of the secondary amines. The nitroso group (-N=O) acts as a temporary protecting group, deactivating the nitrogen it is attached to and allowing for subsequent chemistry on the other nitrogen if desired, or it can be carried forward to the reduction step.

Causality of Experimental Design:

-

Low Temperature (0–5 °C): Nitrous acid (HNO₂) is unstable and can decompose at higher temperatures.[4] Conducting the reaction at low temperatures ensures a controlled generation of the nitrosating agent, minimizing side reactions and improving safety.

-

Acidic Conditions (pH 2-3): A strong acid, like hydrochloric acid, is required to convert sodium nitrite into the active electrophile, nitrous acid.[4] Careful pH control is crucial for efficient reaction without promoting unwanted side products.

-

Slow, Controlled Addition: The dropwise addition of the sodium nitrite solution prevents localized overheating and uncontrolled gas evolution, ensuring a safer and more selective reaction.

Experimental Protocol: Synthesis of 1-Nitrosopiperazine

Materials:

-

Piperazine (1.0 eq)

-

6N Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂) (1.0 eq)

-

Deionized Water

-

Chloroform or Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine in 6N HCl.

-

Cool the reaction mixture to 0 °C using an ice-salt bath. Maintain this temperature throughout the addition step.[3]

-

Dissolve sodium nitrite in deionized water and add it to the dropping funnel.

-

Add the sodium nitrite solution dropwise to the stirred piperazine solution over approximately 1 hour, ensuring the temperature does not rise above 5 °C.[3][4]

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours at 0-5 °C.

-

Carefully raise the pH of the solution to ~10 using a suitable base (e.g., 6N NaOH) while keeping the mixture cool.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with chloroform or dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude 1-nitrosopiperazine, which can be purified by column chromatography.[3]

Safety Note: N-nitroso compounds are often studied for potential carcinogenic properties.[4][5][6][7][8][9] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Part B: Reduction to 1-Aminopiperazine

The reduction of the nitroso group to a primary amine is the critical step that unlocks the synthetic utility of the piperazine intermediate. Several reducing agents can accomplish this transformation, with the choice often depending on scale, cost, and functional group tolerance.

Comparative Analysis of Reduction Methods:

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, 0 °C to reflux | High yield, effective | Requires strictly anhydrous conditions, pyrophoric, generates aluminum waste, not ideal for large-scale synthesis.[3][10] |

| Zinc (Zn) dust / Acetic Acid | Acetic acid/water | Cost-effective, common lab reagent | Generates significant metallic waste, can be slow, workup can be cumbersome.[10] |

| Catalytic Hydrogenation (e.g., Pd/C) | H₂ gas, various catalysts (e.g., Pd/Fe₃O₄-FeO) | "Green" method, high selectivity with right catalyst, clean reaction | Risk of over-reduction (N-N bond cleavage) with standard catalysts, requires specialized pressure equipment.[10] |

The choice of a paramagnetic Pd/Fe₃O₄-FeO catalyst has been shown to prevent the over-reduction byproduct, 1-methyl-piperazine, making catalytic hydrogenation a more attractive and environmentally friendly option for industrial applications.[10]

Experimental Protocol: Reduction of 1-Nitrosopiperazine with LiAlH₄ [3]

Materials:

-

1-Nitrosopiperazine (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (for quenching)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add LiAlH₄.

-

Add anhydrous THF to create a suspension of the reducing agent.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 1-nitrosopiperazine in anhydrous THF and add it slowly to the LiAlH₄ suspension via a dropping funnel.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.[3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of methanol until gas evolution ceases.

-

Concentrate the mixture in vacuo and filter the resulting solid.

-

Wash the filter cake with methanol, and combine the filtrates.

-

Evaporate the solvent to yield crude 1-aminopiperazine, which can be further purified if necessary.[3]

Core Applications in Pharmaceutical Synthesis

1-Aminopiperazine is a bifunctional molecule, possessing both a nucleophilic secondary amine within the ring and a reactive primary exocyclic amine. This duality allows for its strategic incorporation into drug scaffolds through a variety of C-N bond-forming reactions.

Caption: Synthetic pathway from piperazine to a final API via the 1-aminopiperazine intermediate.

N-Arylation of the Piperazine Ring

Attaching an aryl or heteroaryl group to the secondary nitrogen of the piperazine core is a common strategy in drug design. Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation are the premier methods for this transformation.[11][12][13][14]

-

Buchwald-Hartwig Amination: This powerful Pd-catalyzed cross-coupling reaction is highly versatile, tolerating a wide range of functional groups on both the aryl halide and the amine. The choice of palladium precursor, ligand, and base is critical for achieving high yields.[11][15]

-

Chan-Evans-Lam (CEL) Coupling: A copper-catalyzed alternative that often uses arylboronic acids instead of halides and can be run under milder, often aerobic, conditions.[14]

These methods are instrumental in synthesizing drugs like the kinase inhibitor Avapritinib, where two distinct heteroaryl groups are attached to the piperazine nitrogen atoms.[1]

Functionalization of the Exocyclic Amino Group

The primary amino group of 1-aminopiperazine readily undergoes reactions typical of primary amines, including:

-

Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form hydrazides.

-

Schiff Base Formation and Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form N-alkylated derivatives.

A prominent example of this reactivity is in the synthesis of the anti-tuberculosis drug Rifampicin . A key intermediate for this complex molecule is 1-amino-4-methylpiperazine.[10] This intermediate is synthesized via the nitrosation of 1-methylpiperazine followed by reduction, demonstrating the broad applicability of this synthetic strategy.[10]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-(3-Chlorophenyl)-4-nitrosopiperazine | 2219339-13-4 | Benchchem [benchchem.com]

- 5. 1-nitrosopiperazine - Safety Data Sheet [chemicalbook.com]

- 6. biosynth.com [biosynth.com]

- 7. fr.cpachem.com [fr.cpachem.com]

- 8. researchgate.net [researchgate.net]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 14. Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. Selective N-Arylation of p-Aminophenylalanine in Unprotected Peptides with Organometallic Palladium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 1-Nitropiperazine in Modern Medicinal Chemistry: A Guide for Researchers

In the landscape of contemporary drug discovery, the piperazine motif stands as a privileged scaffold, integral to the architecture of numerous approved therapeutics.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Within the diverse family of piperazine derivatives, 1-nitropiperazine emerges as a compound of significant interest, primarily serving as a versatile intermediate in the synthesis of complex pharmacologically active molecules. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Core Applications of this compound: A Gateway to Novel Chemical Entities

The primary utility of this compound in medicinal chemistry lies in its role as a synthetic precursor. The nitro group, while not typically a pharmacophore itself in this context, serves as a crucial functional handle and a precursor to the more synthetically versatile amino group. The electron-withdrawing nature of the nitro group also influences the reactivity of the piperazine ring, allowing for selective chemical transformations.

A key application of this compound is its function as a masked form of a monosubstituted piperazine. The synthesis of unsymmetrically substituted piperazines can be challenging due to the similar reactivity of the two nitrogen atoms. By introducing a nitro group on one nitrogen, the other can be selectively functionalized. Subsequently, the nitro group can be reduced to an amino group, which can then be further modified or may itself be a key feature of the final molecule. This strategic approach is pivotal in the construction of complex molecules with desired biological activities.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a two-step process starting from piperazine. The initial step involves the controlled nitrosation of piperazine to form 1-nitrosopiperazine.[4][5] This intermediate is then oxidized to yield this compound. Careful control of reaction conditions is crucial to ensure high yields and purity.

| Property | Value | Reference |

| Molecular Formula | C4H9N3O2 | [6] |

| Molecular Weight | 131.13 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| CAS Number | 42499-41-2 | [6] |

Experimental Protocols

Protocol 1: Synthesis of 1-Nitrosopiperazine

This protocol is adapted from established methods for the N-nitrosation of secondary amines.[7][8]

Materials:

-

Piperazine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Chloroform

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Methanol

-

Dichloromethane

Procedure:

-

Dissolve piperazine in a 6N HCl solution and cool the mixture to -10°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water over a period of 1 hour, ensuring the temperature remains below 0°C.

-

After the addition is complete, adjust the pH of the solution to 10 using a solution of sodium hydroxide.

-

Extract the aqueous layer with chloroform.

-

Dry the combined organic extracts over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mobile phase of 8% methanol in dichloromethane to yield 1-nitrosopiperazine as a yellow oil.

Causality Behind Experimental Choices:

-

The reaction is carried out at low temperatures to prevent the decomposition of nitrous acid, which is formed in situ from sodium nitrite and hydrochloric acid.

-

The acidic conditions are necessary for the formation of the nitrosating agent, while the final basification allows for the extraction of the free base product into an organic solvent.

Protocol 2: Oxidation of 1-Nitrosopiperazine to this compound

While a specific detailed protocol for this transformation was not found in the immediate search results, the oxidation of N-nitroso compounds to their corresponding N-nitro derivatives is a known transformation in organic chemistry. This can often be achieved using strong oxidizing agents.

Conceptual Workflow:

-

Dissolve the synthesized 1-nitrosopiperazine in a suitable organic solvent.

-

Treat the solution with an appropriate oxidizing agent (e.g., a peroxy acid such as m-CPBA or trifluoroperacetic acid) under controlled temperature conditions.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product into an organic solvent, dry, and concentrate.

-

Purify the crude this compound by recrystallization or column chromatography.

Note: The specific conditions for this oxidation would require experimental optimization.

Protocol 3: Reduction of this compound to 1-Aminopiperazine

The reduction of the nitro group to an amino group is a fundamental transformation that unlocks the synthetic potential of this compound.

Materials:

-

This compound

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), tin(II) chloride, or catalytic hydrogenation with H₂/Pd-C)

-

Anhydrous solvent (e.g., THF for LiAlH₄)

-

Methanol (for quenching)

Procedure (using LiAlH₄):

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF and cool to 0°C.

-

Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction by TLC.

-

Cool the reaction mixture and carefully quench the excess LiAlH₄ by the slow, dropwise addition of methanol until gas evolution ceases.

-

Filter the resulting slurry and wash the filter cake with methanol.

-

Combine the filtrates and evaporate the solvent to dryness to yield crude 1-aminopiperazine.

-

The crude product can be further purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

LiAlH₄ is a powerful reducing agent capable of reducing the N-nitro group to an N-amino group. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.

-

The quenching step is crucial to safely destroy the excess reducing agent before work-up.

Visualization of Synthetic Pathways

Caption: Synthetic pathway from piperazine to N-substituted derivatives via this compound.

The Role of N-Nitro Compounds as Potential Nitric Oxide Donors

While not extensively documented for this compound itself, N-nitro compounds have been investigated as potential prodrugs for the release of nitric oxide (NO). NO is a crucial signaling molecule involved in various physiological processes, and its controlled delivery is a significant area of research in medicinal chemistry. The enzymatic or chemical reduction of the nitro group could potentially lead to the release of NO, offering a therapeutic strategy for conditions where NO deficiency is implicated. Further research is warranted to explore the NO-donating capabilities of this compound and its derivatives.

Future Perspectives

The utility of this compound as a synthetic intermediate is clear, providing a strategic route to novel piperazine-based compounds. Future research in this area could focus on:

-

Developing more efficient and environmentally friendly methods for the synthesis of this compound.

-

Exploring the biological activities of compounds containing the this compound moiety itself, beyond its role as an intermediate.

-

Investigating the potential of this compound derivatives as nitric oxide-releasing prodrugs.

-

Expanding the library of N-substituted piperazines synthesized via the this compound route for screening against a wide range of biological targets.

References

- Google Patents. (n.d.). N-nitrosopiperazine.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 27, 2026, from [Link]

-

SynZeal. (n.d.). 1-Nitrosopiperazine. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved January 27, 2026, from [Link]

-

PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved January 27, 2026, from [Link]

-